胍丁胺
描述
胍丁胺最早由阿尔布雷希特·科塞尔于1910年发现 。胍丁胺存在于各种生物体中,包括细菌、植物和动物,并在多种生理过程中发挥着重要作用。 它以其对神经递质系统、离子通道、一氧化氮合成和多胺代谢的调节作用而闻名 .
科学研究应用
胍丁胺具有广泛的科学研究应用,包括:
作用机制
胍丁胺通过多个分子靶点和途径发挥作用:
神经递质受体: 调节 NMDA、α-2 肾上腺素能、血清素、阿片类和咪唑啉受体等受体.
一氧化氮合成: 抑制一氧化氮合酶,减少一氧化氮的生成.
多胺代谢: 调节多胺的合成和转运.
生化分析
Biochemical Properties
Agmatine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, agmatine modulates neurotransmitter systems, ion channels, nitric oxide synthesis, and polyamine metabolism . It binds to α2-adrenergic and imidazoline receptors, displacing clonidine and potentially acting as a neurotransmitter . Additionally, agmatine inhibits nitric oxide synthase, reducing nitric oxide production, and affects polyamine biosynthesis by inhibiting ornithine decarboxylase .
Cellular Effects
Agmatine exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Agmatine has been shown to reduce oxidative stress, enhance glomerular filtration rate, and promote mild hypoglycemic states . It also affects neurotransmission, glucose metabolism, and carnitine biosynthesis, indicating its broad impact on cellular functions .
Molecular Mechanism
At the molecular level, agmatine exerts its effects through multiple mechanisms. It binds to several receptors, including NMDA, alpha-2 adrenergic, serotonin, opioid, and imidazoline receptors . Agmatine inhibits nitric oxide synthase-2 (NOS-2) protein in astroglial cells and macrophages, reducing nitric oxide synthesis . It also modulates neurotransmitter receptor activity, influencing various signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of agmatine can change over time. Agmatine’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that agmatine can maintain its neuroprotective effects over extended periods, preventing brain edema and preserving blood-brain barrier integrity .
Dosage Effects in Animal Models
The effects of agmatine vary with different dosages in animal models. At lower doses, agmatine exhibits neuroprotective and antidepressant-like effects, while higher doses can lead to adverse effects . For instance, in mouse models, agmatine at doses of 20 and 40 mg/kg significantly decreased immobility time in behavioral tests, indicating its antidepressant-like action . Excessive doses may result in toxicity and other adverse effects .
Metabolic Pathways
Agmatine is involved in several metabolic pathways. It is synthesized from arginine by the enzyme arginine decarboxylase and can be further metabolized by agmatinase into putrescine and urea . Alternatively, agmatine can be oxidized into 4-guanidinobutyrate by diamine oxidase . These pathways highlight agmatine’s role in polyamine biosynthesis and its interaction with various enzymes and cofactors .
Transport and Distribution
Agmatine is transported and distributed within cells and tissues through the polyamine transport system . This system mediates agmatine uptake in mammalian cells, ensuring its proper distribution and localization . Agmatine’s transport is energy-dependent and involves carrier-mediated mechanisms . Its distribution varies across different tissues, with higher concentrations observed in organs with low arginine decarboxylase activity .
Subcellular Localization
Agmatine’s subcellular localization is crucial for its activity and function. It is found in various cellular compartments, including the endoplasmic reticulum and mitochondria . Agmatine’s localization at endoplasmic membranes near the nuclear envelope suggests its involvement in intracellular signaling and regulatory processes . Additionally, agmatine is localized pre- and postsynaptically in neurons, indicating its role in neurotransmission .
准备方法
合成路线和反应条件
胍丁胺可以通过使用精氨酸脱羧酶对L-精氨酸进行脱羧来合成。 该反应通常在特定条件下进行,包括存在生物催化剂和辅酶,如磷酸吡哆醛 。该反应可表示如下:
L-精氨酸精氨酸 脱羧酶{_svg_4}胍丁胺+CO2
工业生产方法
胍丁胺的工业生产通常采用生物技术方法来提高产量和效率。 其中一种方法包括使用经过改造的棒状杆菌,该菌株过表达精氨酸脱羧酶,通过一步发酵从葡萄糖生产胍丁胺 。这种方法解决了与化学合成相关的低效率和环境污染等问题。
化学反应分析
反应类型
胍丁胺会经历各种化学反应,包括:
水解: 胍丁胺被胍丁胺酶水解生成尿素和腐胺.
取代: 胍丁胺可以参与取代反应,尤其是在特定试剂存在的情况下。
常用试剂和条件
二胺氧化酶: 用于胍丁胺的氧化。
胍丁胺酶: 催化胍丁胺的水解。
酶促条件: 通常涉及特定的pH值和温度以优化反应速率。
主要产物
腐胺: 由胍丁胺水解形成的主要产物。
γ-胍基丁醛: 由胍丁胺氧化形成。
相似化合物的比较
胍丁胺通常与其他生物胺进行比较,例如:
腐胺: 胍丁胺水解的产物,参与多胺生物合成.
亚精胺和精胺: 与胍丁胺具有类似生理作用的多胺.
组胺和酪胺: 在神经传递和代谢中发挥不同作用的其他生物胺.
胍丁胺的独特之处在于它能够同时调节多个分子靶点,使其成为一种用途广泛的化合物,在研究和工业中具有多种应用。
属性
IUPAC Name |
2-(4-aminobutyl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N4/c6-3-1-2-4-9-5(7)8/h1-4,6H2,(H4,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPPJABKJHAVHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C(N)N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040961 | |
Record name | Agmatine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Agmatine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001432 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The exact mechanism of action is still being investigated for all of the potential indications of agmatine. Some of the biochemical mechanisms discovered so far concern agmatine's indication for diabetes, neuroprotection, and psychiatric conditions. In diabetes, agmatine produces hypoglycemia by increasing the release of insulin form pancreatic islet cells and increasing glucose uptake by the cells through increased endorphin release from the adrenal glands. Concerning neuroprotection, agmatine's effects are thought to involve modulation of receptors (NMDA, alpha 2, and imidazoline) and ion channels (ATP sensitive potassium channels and voltage-gated calcium channels) as well as blocking nitric oxide synthesis. Agmatine blocks nitric oxide synthesis by reducing the nitric oxide synthase -2 (NOS-2) protein in astroglial cells and macrophages. With respect to agmatine's benefit in psychiatric disorders, it is suggested that the mechanism involves neurotransmitter receptor modulation of the NMDA, alpha-2, serotonin, opioid, and imidazoline receptors. Specifically when agmatine binds to the imidazoline and alpha 2 receptors, it acts as a neurotransmitter and releases catecholamines from the adrenal gland. | |
Record name | Agmatine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08838 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
306-60-5 | |
Record name | Agmatine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Agmatine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Agmatine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08838 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | agmatine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56332 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Agmatine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-aminobutyl)guanidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.626 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AGMATINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70J407ZL5Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Agmatine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001432 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
234-238 degress Celcius | |
Record name | Agmatine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08838 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。